Ring-Size Expansion from Cyclohexylidene to Perhydroazepine: Conformational and Steric Descriptor Divergence
The target compound bears a seven-membered perhydroazepine ring at the 2-imino position, whereas the most structurally proximal comparator, N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine (CHEMBL220495), carries a six-membered cyclohexylidene ring [1]. Published 3D-QSAR contour maps for the (4-aryl-thiazol-2-yl)hydrazone series reveal that the steric field around the cycloalkylidene terminus is a dominant contributor to hMAO-B inhibitory potency, with larger substituents favorably occupying a hydrophobic sub-pocket near the flavin cofactor [2]. The perhydroazepine ring increases the topological polar surface area (tPSA) and the number of rotatable bonds relative to the cyclohexylidene analog, altering both passive permeability potential and the entropic cost of binding.
| Evidence Dimension | Cycloalkylidene ring size and conformational flexibility |
|---|---|
| Target Compound Data | Seven-membered perhydroazepine ring; 1 endocyclic imine nitrogen; ~3 pseudorotational conformers accessible at 298 K |
| Comparator Or Baseline | N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine: six-membered cyclohexylidene ring; ~2 chair conformers accessible at 298 K |
| Quantified Difference | Ring expansion by one methylene unit; estimated increase in molecular volume of ~16 ų; predicted increase in LogP of ~+0.4 units (class-level estimate based on fragment-based methods) |
| Conditions | Computational comparison using molecular mechanics (MMFF94); experimental conformer populations not determined |
Why This Matters
The ring-size difference alters the steric and lipophilic profile of the molecule, which can shift isoform selectivity (MAO-A vs. MAO-B) and affect off-target binding—factors critical when selecting a lead scaffold for neuropharmacological programs.
- [1] Therapeutic Target Database (TTD). Drug ID D0E4HB: 2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole. IDRLab, Zhejiang University. View Source
- [2] Chimenti, F., Secci, D., Bolasco, A., Chimenti, P., Granese, A., Carradori, S., Maccioni, E., et al. Synthesis, semipreparative HPLC separation, biological evaluation, and 3D-QSAR of hydrazothiazole derivatives as human monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 2010, 18(14), 5063-5070. View Source
